Cas no 1797029-23-2 (7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide)
![7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide structure](https://www.kuujia.com/scimg/cas/1797029-23-2x500.png)
7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 7-(2-Chlorophenyl)tetrahydro-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepine-4(5H)-carboxamide
- 7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
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- Inchi: 1S/C19H18ClF3N2OS/c20-15-7-3-1-5-13(15)17-9-10-25(11-12-27-17)18(26)24-16-8-4-2-6-14(16)19(21,22)23/h1-8,17H,9-12H2,(H,24,26)
- InChI Key: SMEKELIYPXMFCA-UHFFFAOYSA-N
- SMILES: S1C(C2=CC=CC=C2Cl)CCN(C(NC2=CC=CC=C2C(F)(F)F)=O)CC1
Experimental Properties
- Density: 1.369±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 551.6±50.0 °C(Predicted)
- pka: 13.14±0.70(Predicted)
7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6481-1012-1mg |
7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
1797029-23-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6481-1012-10mg |
7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
1797029-23-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6481-1012-20mg |
7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
1797029-23-2 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6481-1012-10μmol |
7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
1797029-23-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6481-1012-5mg |
7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
1797029-23-2 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6481-1012-40mg |
7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
1797029-23-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6481-1012-20μmol |
7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
1797029-23-2 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6481-1012-30mg |
7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
1797029-23-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6481-1012-50mg |
7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
1797029-23-2 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6481-1012-2μmol |
7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
1797029-23-2 | 2μmol |
$57.0 | 2023-09-08 |
7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide Related Literature
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
Additional information on 7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
Introduction to 7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide (CAS No. 1797029-23-2)
7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by its CAS number 1797029-23-2, belongs to the thiazepane class of heterocyclic compounds, which are widely recognized for their potential in drug discovery and development. The presence of both chloro and trifluoromethyl substituents in its molecular structure enhances its pharmacological activity, making it a promising candidate for further investigation in medicinal chemistry.
The chemical structure of 7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide consists of a central thiazepane ring, which is a fused bicyclic system containing sulfur and nitrogen atoms. This core structure is flanked by two aromatic rings: a 2-chlorophenyl group and a 2-(trifluoromethyl)phenyl group. The carboxamide functional group at the 4-position of the thiazepane ring further contributes to the compound's reactivity and biological activity. Such structural features are often exploited in the design of bioactive molecules to achieve specific interactions with biological targets.
In recent years, there has been growing interest in thiazepane derivatives due to their demonstrated efficacy in various therapeutic areas. The7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide has been studied for its potential pharmacological effects, particularly in the context of central nervous system (CNS) disorders. Preliminary studies suggest that this compound may exhibit properties relevant to neuroprotection and anti-inflammatory actions, which are critical in the treatment of neurological conditions such as Alzheimer's disease and Parkinson's disease.
Thechlorosubstituent on the phenyl ring is known to enhance binding affinity to certain biological targets by increasing lipophilicity and electronic properties. Similarly, thetrifluoromethylgroup is a common pharmacophore that modulates metabolic stability and binding interactions. The combination of these substituents in 7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide may contribute to its unique pharmacological profile. This makes it an intriguing subject for further biochemical and pharmacological exploration.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide. Molecular docking studies have been employed to predict its interactions with various biological targets, including enzymes and receptors involved in CNS disorders. These simulations have provided valuable insights into the compound's binding mode and potential efficacy. For instance, preliminary docking results suggest that this molecule may interact with enzymes such as acetylcholinesterase, which is a key target in the treatment of Alzheimer's disease.
Thethiazepanecore is known for its ability to cross the blood-brain barrier, which is essential for effective CNS drug delivery. The structural features of 7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide are well-suited for this property, making it a candidate for developing novel therapeutics that can reach their targets within the central nervous system. Additionally, the presence of bothchloroandtrifluoromethylsubstituents may contribute to improved metabolic stability, reducing the likelihood of rapid degradation in vivo.
In vitro studies have begun to elucidate the pharmacological effects of 7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide. Initial experiments have shown promising results in models relevant to neuroprotection and inflammation reduction. These findings align with the growing interest in developing drugs that can modulate neuroinflammatory pathways without causing significant side effects. The compound's ability to interact with multiple targets suggests that it may have broader therapeutic applications beyond CNS disorders.
The synthesis of 7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made significant progress in facilitating such complex molecule constructions. Advances in transition metal catalysis and flow chemistry have enabled more efficient and scalable synthesis routes. These improvements are crucial for moving from laboratory-scale research to larger-scale production necessary for clinical trials and commercialization.
The potential applications of 7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide extend beyond CNS disorders. Its structural motifs are reminiscent of other bioactive molecules that have shown efficacy in treating conditions such as cancer and autoimmune diseases. Further exploration into its pharmacological profile may uncover new therapeutic avenues where this compound could be beneficial.
The regulatory landscape for new drug candidates like 7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide is stringent but well-established. Companies and research institutions must navigate through rigorous preclinical testing before advancing to human clinical trials. However, the growing body of preclinical data supporting the potential efficacy and safety of this compound provides hope that it may one day contribute to treating various human diseases.
In conclusion,7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide (CAS No. 1797029-23-2) represents a promising candidate for further pharmaceutical development due to its unique structural features and demonstrated biological activity. Itschloro,trifluoromethyl,andthiazepanemotifs contribute to its pharmacological potential, particularly in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. As research continues into this compound,1797029-23-2,it holds promise for becoming a valuable addition to the pharmaceutical arsenal against debilitating diseases.
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